(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1821769-71-4
VCID: VC7486264
InChI: InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
Molecular Formula: C10H18N2O4
Molecular Weight: 230.264

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate

CAS No.: 1821769-71-4

Cat. No.: VC7486264

Molecular Formula: C10H18N2O4

Molecular Weight: 230.264

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate - 1821769-71-4

Specification

CAS No. 1821769-71-4
Molecular Formula C10H18N2O4
Molecular Weight 230.264
IUPAC Name tert-butyl (2R)-2-carbamoylmorpholine-4-carboxylate
Standard InChI InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m1/s1
Standard InChI Key ZSWWTDBVKVWIAD-SSDOTTSWSA-N
SMILES CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate belongs to the morpholine class of heterocyclic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The molecular formula is C₁₀H₁₇N₂O₄, with a molecular weight of 229.25 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, which influences its reactivity and biological activity.

The SMILES notation for the compound is CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N, reflecting the tert-butoxycarbonyl (Boc) protecting group at the 4-position and the carbamoyl moiety at the 2-position of the morpholine ring . This structural arrangement enhances stability during synthetic transformations, making the compound suitable for multi-step organic syntheses.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1416438-67-9
Molecular FormulaC₁₀H₁₇N₂O₄
Molecular Weight229.25 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCOC(C1)C(=O)N
Storage ConditionsDry, cool environment

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate typically involves asymmetric synthesis techniques to achieve the desired (R)-configuration. A common approach begins with the Boc protection of a morpholine precursor, followed by functionalization at the 2-position.

  • Boc Protection: The morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form tert-butyl morpholine-4-carboxylate.

  • Carbamoylation: Introduction of the carbamoyl group at the 2-position is achieved via reaction with an isocyanate or carbamoyl chloride in the presence of a chiral catalyst to enforce stereochemical control .

Critical to the process is the use of chiral auxiliaries or catalysts to ensure high enantiomeric excess (ee). For instance, enzymatic resolution or transition metal-catalyzed asymmetric synthesis may be employed to obtain the (R)-enantiomer selectively.

Challenges in Scalability

Scalability remains a challenge due to the need for precise stereochemical control. Side reactions, such as epimerization or racemization, can occur during prolonged reaction times or under harsh conditions. Optimization of reaction parameters—temperature, solvent choice, and catalyst loading—is essential to maintain yield and purity .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

(R)-tert-Butyl 2-carbamoylmorpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its Boc group facilitates deprotection under mild acidic conditions, enabling sequential functionalization without compromising the morpholine ring.

Antibiotic Development

The compound has been employed in the synthesis of β-lactam antibiotics, where the morpholine ring contributes to binding affinity against bacterial penicillin-binding proteins (PBPs). Structural analogs of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Agents

In antiviral research, the carbamoyl group serves as a hydrogen bond donor, enhancing interactions with viral proteases. Derivatives of this compound have been investigated as inhibitors of HIV-1 protease and SARS-CoV-2 main protease (Mᵖʳᵒ) .

Precautionary CodeMeasure
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical splash goggles.

  • Respiratory Protection: N95 mask or fume hood for aerosolized particles .

ParameterRequirement
Temperature2–8°C
Humidity<40% relative humidity
Light SensitivityProtect from sunlight

Shelf Life

Under recommended storage conditions, the compound remains stable for 24 months. Regular monitoring via HPLC or NMR is advised to confirm integrity .

Future Perspectives

Research Opportunities

  • Stereoselective Synthesis: Development of novel catalytic systems to improve enantioselectivity and reduce production costs.

  • Drug Delivery Systems: Exploration of the compound’s utility in prodrug formulations for enhanced bioavailability.

  • Green Chemistry: Optimization of solvent-free or aqueous-phase reactions to align with sustainable manufacturing practices.

Regulatory Considerations

As pharmaceutical regulations evolve, stringent documentation of synthetic pathways and impurity profiles will be critical for regulatory approval. Advances in continuous flow chemistry may address batch-to-batch variability challenges .

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